molecular formula C15H24N4O2 B3031205 Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate CAS No. 193902-99-7

Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate

Cat. No.: B3031205
CAS No.: 193902-99-7
M. Wt: 292.38 g/mol
InChI Key: LESRBHHIRARKMI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H24N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3,4-diaminophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate is unique due to the presence of the 3,4-diaminophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESRBHHIRARKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596223
Record name tert-Butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193902-99-7
Record name tert-Butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 ml Parr hydrogenation flask was charged with tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (9.0 g), methanol (250 mL) and 10% palladium on carbon (50% w/w water, 2.0 g). The atmosphere of the vessel was replaced by hydrogen gas. The reaction was shaken under a hydrogen atmosphere at 40 psi at room temperature for 1 hour. The reaction mixture was filtered through a plug of Celite, which was washed with additional methanol. The filtrate was concentrated at reduced pressure and the residue was triturated with ether to give 7.0 g of tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate (yield 85%). 1H-NMR (400 MHz, MeOH-d4): δ 6.65 (d, 1H), 6.47 (s, 1H), 6.30 (d, 1H), 3.52 (s, 4H) 2.90 (s, 4H), 1.48 (s, 9H). MS (EI) for: 293 (MH+).
Quantity
9 g
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reactant
Reaction Step One
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2 g
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catalyst
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250 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of tert-butyl-4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (13 g, 46 mmol), Zn (8.9 g, 140 mmol), and HOAc (8.4 g, 140 mmol) in EtOH/THF (250 ml) was refluxed for 20 mins. After adjusted its PH to 8 by NaHCO3, EA and H2O were added resulting in a precipitate. The solid was filtered off under vacuum. The combined organic layers were dried by anhydrous Na2SO4 and concentrated in vacuo to afford tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate as a black solid (8 g, yield: 60%).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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